

Physical characteristics of 4-Aminomethyltetrahydropyran HCl solid

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Compound of Interest

Compound Name: 4-Aminomethyltetrahydropyran hydrochloride

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An In-depth Technical Guide to the Solid-State Characterization of 4-Aminomethyltetrahydropyran HCl

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Introduction: The Imperative of Solid-State Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the quality, safety, and efficacy of the final product are built. **4-Aminomethyltetrahydropyran hydrochloride** (CAS: 389621-78-7), a key building block used in the synthesis of novel therapeutic agents, is no exception.^{[1][2]} While its chemical structure defines its reactivity, its physical form—the solid state—governs its behavior during storage, handling, formulation, and ultimately, its performance in subsequent reactions or as part of a final drug product.

This guide provides an in-depth exploration of the essential physical and chemical characteristics of 4-Aminomethyltetrahydropyran HCl solid. Moving beyond a simple data sheet, we will delve into the causality behind the necessary analytical techniques, presenting field-proven protocols and interpretation frameworks. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely academic; it is a prerequisite for robust process development, risk mitigation, and regulatory

success. We will examine the molecule through the lenses of thermal analysis, crystallography, moisture sorption, and particle engineering to construct a comprehensive solid-state profile.

Fundamental Physicochemical Properties

The initial characterization of any raw material begins with its fundamental properties. These data points serve as the primary identifiers and quality control benchmarks. For 4-Aminomethyltetrahydropyran HCl, the foundational data are summarized below.

Property	Value	Source(s)
Appearance	White solid, White crystalline solid	[2][3]
CAS Number	389621-78-7	[1][2]
Molecular Formula	C ₆ H ₁₄ CINO	[1][2]
Molecular Weight	151.63 g/mol	[2]
Melting Point	180-185 °C	[1][2][3]
Solubility	Readily soluble in water	[3]
Storage	Sealed in dry, Room Temperature	[2][3]

The specified melting range of 180-185 °C is a critical thermal property, often used as a preliminary indicator of purity.[1][2][3] The recommendation for storage in a dry environment is a crucial operational directive, suggesting a potential sensitivity to moisture, which we will investigate quantitatively in Section 5.0.[2][3]

Crystallinity and Polymorphism Assessment

The arrangement of molecules in a solid-state lattice dictates many of its key properties. A material can be amorphous (lacking long-range order) or crystalline (possessing a highly ordered, repeating lattice structure). Furthermore, crystalline materials can exist in different lattice arrangements known as polymorphs. Different polymorphs of the same compound are chemically identical but are physically distinct solids, often with different stability profiles,

solubilities, and mechanical properties. Therefore, identifying and controlling the crystalline form is paramount in drug development.

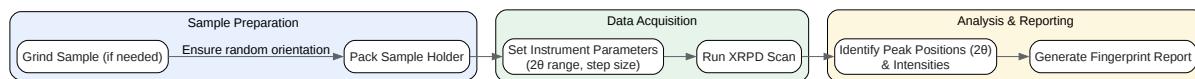
Core Technique: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for probing the long-range molecular order within a solid. By directing X-rays at a powdered sample and measuring the angles at which they are coherently scattered, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the specific crystalline lattice. An amorphous material will produce a broad, featureless "halo," while a crystalline material will yield a series of sharp, well-defined peaks.

Experimental Protocol: XRPD Analysis

- Sample Preparation:
 - Ensure the 4-Aminomethyltetrahydropyran HCl sample is a fine, free-flowing powder. If necessary, gently grind the sample with a mortar and pestle to reduce particle size effects and ensure random crystal orientation.
 - Carefully pack the powder into the sample holder, using a flat-edge tool (like a glass slide) to create a smooth, level surface that is coplanar with the holder's reference plane. This step is critical to prevent peak position errors.
- Instrument Setup (Typical Parameters):
 - X-ray Source: Copper (Cu) $\text{K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan Range (2θ): 2° to 40° . This range is typically sufficient to capture the most characteristic peaks for organic molecules.
 - Step Size: 0.02° .
 - Scan Speed/Time per Step: 1-2 seconds per step.
- Data Acquisition:
 - Run the scan on the prepared sample.

- For comparison, it is best practice to run a standard reference material, such as silicon, to verify instrument calibration.
- Data Analysis:
 - Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak.
 - This peak list constitutes the fingerprint of the material's crystal form. It should be documented and used as a reference for batch-to-batch consistency and to identify any potential polymorphic transformations during stability studies.



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Caption: XRPD workflow for crystalline structure analysis.

Thermal Analysis: Probing Stability and Transitions

Thermal analysis techniques are essential for determining how a material behaves as a function of temperature. They provide crucial information about melting, decomposition, and the presence of bound or unbound volatiles (like water or solvents).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for accurately determining the melting point (as an endothermic event) and detecting other phase transitions.

Experimental Protocol: DSC Analysis

- Sample Preparation: Accurately weigh 3-5 mg of 4-Aminomethyltetrahydropyran HCl into a non-hermetic aluminum DSC pan.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
 - Temperature Program:
 - Equilibrate at 25 °C.
 - Ramp temperature from 25 °C to 250 °C at a rate of 10 °C/min. This heating rate provides a good balance between resolution and sensitivity.
- Data Analysis: Analyze the resulting thermogram for thermal events. The sharp endotherm corresponding to melting should be integrated to determine the onset temperature and the enthalpy of fusion (ΔH_{fus}). The peak temperature should fall within the 180-185 °C range.

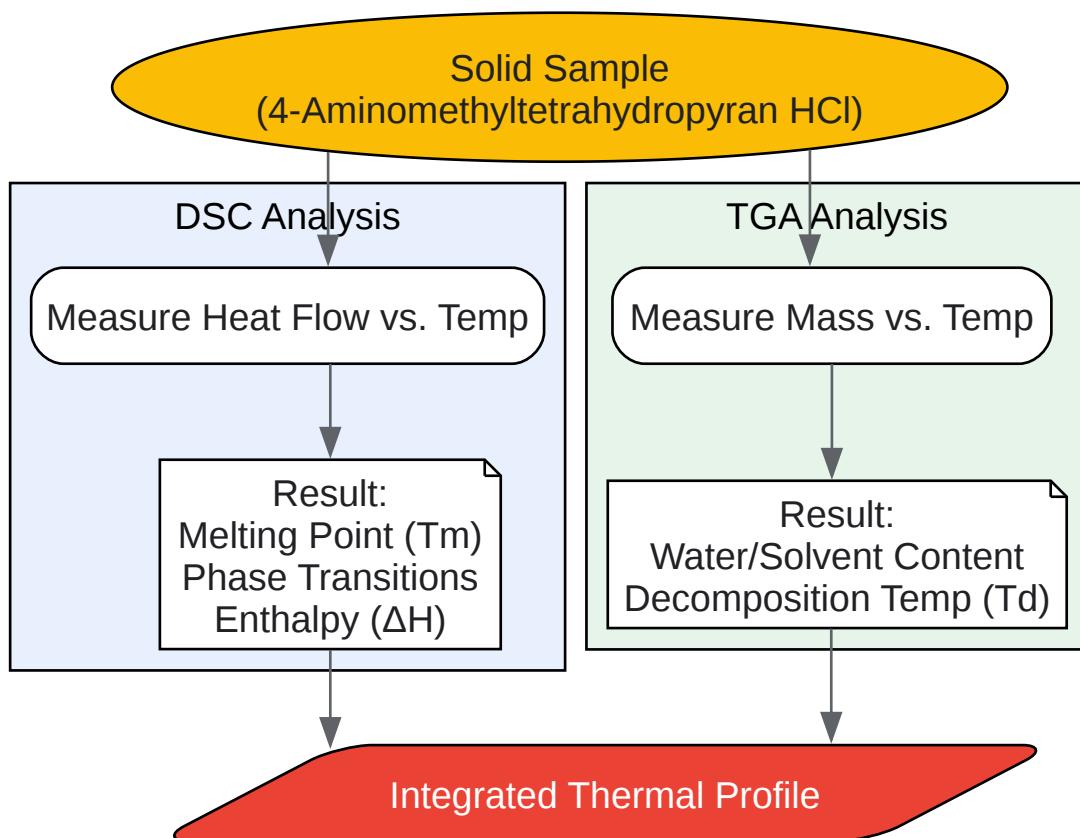
Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature. It is used to quantify weight loss due to the release of volatiles or decomposition. When used in conjunction with DSC, it helps to unambiguously interpret thermal events. For instance, a weight loss in TGA occurring before the melt in DSC indicates the presence of water or solvent, whereas weight loss after the melt signifies thermal decomposition.

Experimental Protocol: TGA Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Instrument Setup:
 - Purge Gas: Nitrogen at 50 mL/min.
 - Temperature Program: Ramp temperature from 25 °C to 300 °C at 10 °C/min.

- Data Analysis: Examine the TGA curve for any significant mass loss steps. Quantify the percentage of mass lost at each step and note the onset temperature of decomposition.



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Caption: Integrated workflow for thermal analysis using DSC and TGA.

Hygroscopicity and Water Sorption Behavior

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For pharmaceuticals and chemical intermediates, this is a critical stability attribute.^[4] Excessive water uptake can lead to physical changes (deliquescence), chemical degradation (hydrolysis), and compromised powder flow and handling. The "store in dry" recommendation for this compound necessitates a quantitative assessment.

Core Technique: Dynamic Vapor Sorption (DVS)

DVS is an automated gravimetric technique that measures how the mass of a sample changes as it is exposed to a precisely controlled stream of humidified air. The resulting plot of mass

change versus relative humidity (RH) is called a sorption isotherm, which provides a detailed picture of the material's affinity for water.

Experimental Protocol: DVS Analysis

- Sample Preparation: Place approximately 10-15 mg of the sample into the DVS sample pan.
- Instrument Setup and Method:
 - Temperature: 25 °C.
 - Drying Step: Dry the sample in the instrument under a stream of 0% RH air until a stable mass is achieved (e.g., $dm/dt \leq 0.002\%$ per minute). This establishes the initial dry mass.
 - Sorption/Desorption Cycle:
 - Increase RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, wait for the sample mass to equilibrate.
 - Decrease RH in the same steps from 90% back down to 0% RH to measure the desorption profile.
- Data Analysis:
 - Plot the percentage change in mass against the target RH.
 - Determine the total water uptake at a high humidity, typically 80% RH.
 - Classify the hygroscopicity based on established standards (e.g., European Pharmacopoeia).

Hygroscopicity Classification (Based on % weight gain at 25°C / 80% RH)

Classification	% Weight Gain (w/w)
Non-hygroscopic	< 0.2%
Slightly hygroscopic	≥ 0.2% and < 2%
Hygroscopic	≥ 2% and < 15%
Very hygroscopic	≥ 15%
Deliquescent	Sufficient water is absorbed to form a liquid

Particle Characterization

The size, shape, and distribution of particles significantly influence material properties such as flowability, bulk density, dissolution rate, and content uniformity in blends. A comprehensive characterization must therefore include an analysis of particle attributes.

Core Technique: Laser Diffraction

Laser diffraction is a widely used technique for measuring particle size distribution (PSD).^[5] It operates on the principle that particles scatter light at an angle that is inversely proportional to their size. By measuring the angular intensity of the scattered light, a volumetric PSD can be calculated.

Experimental Protocol: Particle Size Analysis by Laser Diffraction

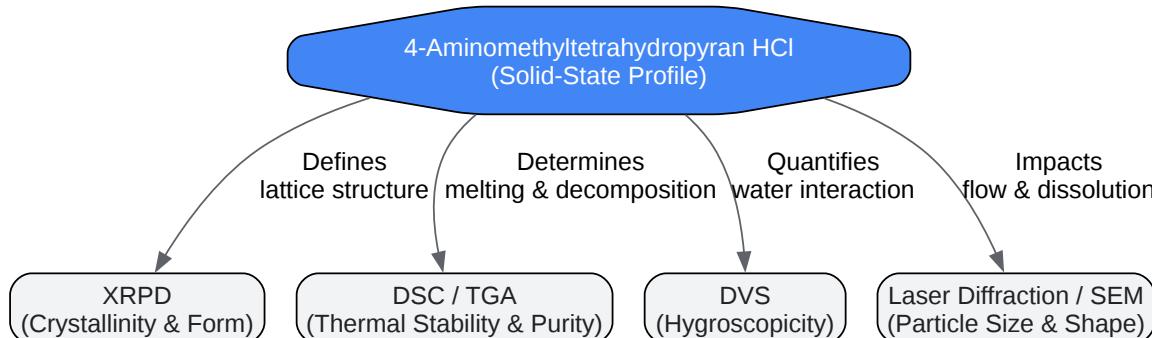
- Dispersion: The primary challenge is to disperse the sample into individual particles for measurement. This can be done via:
 - Wet Dispersion: Dispersing the powder in a suitable liquid (a non-solvent) with the aid of sonication. This is often the preferred method for fine powders.
 - Dry Dispersion: Dispersing the powder using a jet of compressed air. This is suitable for larger, less cohesive particles.
- Measurement: The dispersed sample is passed through the measurement cell, where it interacts with the laser beam.

- Data Analysis: The instrument's software converts the scattered light pattern into a particle size distribution. Key parameters to report include:
 - D_v10: 10% of the particle population is below this size.
 - D_v50 (Median): 50% of the particle population is below this size.
 - D_v90: 90% of the particle population is below this size.
 - Span: (D_v90 - D_v10) / D_v50. A measure of the distribution's width.

Summary and Integrated Characterization Strategy

A robust understanding of 4-Aminomethyltetrahydropyran HCl solid is not achieved through a single measurement but through the synthesis of multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive profile that enables scientists to control quality, predict behavior, and develop robust manufacturing processes.

The initial data points to a white, crystalline solid with a melting point of 180-185 °C and good water solubility. The recommended storage conditions imply a degree of hygroscopicity that must be quantified. The integrated strategy outlined below provides the framework for a complete and self-validating characterization of this, or any, critical raw material.



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Caption: Integrated strategy for solid-state characterization.

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